methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate
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Overview
Description
Methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate is a heterocyclic compound with the molecular formula C8H6BrNO2S. It is a member of the thieno[3,2-b]pyrrole family, which is known for its diverse biological activities and applications in various fields of research . This compound is characterized by a five-membered ring structure containing sulfur and nitrogen atoms, making it an interesting subject for chemical and pharmaceutical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate typically involves the bromination of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly used in substitution reactions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
The major products formed from these reactions include various substituted thieno[3,2-b]pyrrole derivatives, which can have different functional groups attached to the core structure .
Scientific Research Applications
Methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate involves its interaction with specific molecular targets. The bromine atom and the thieno[3,2-b]pyrrole core play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects . The exact pathways and molecular targets are still under investigation, but its unique structure allows for diverse interactions .
Comparison with Similar Compounds
Similar Compounds
Methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.
Methyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate: Bromine atom is positioned differently, affecting its reactivity and applications.
Uniqueness
Methyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate is unique due to its specific bromine substitution, which enhances its reactivity and allows for the formation of a wide range of derivatives. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
1283737-10-9 |
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Molecular Formula |
C8H6BrNO2S |
Molecular Weight |
260.1 |
Purity |
95 |
Origin of Product |
United States |
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